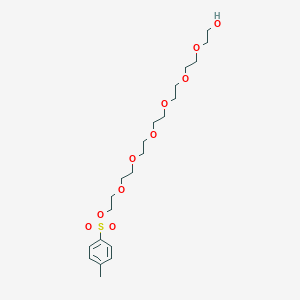

Tos-PEG7-OH

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Tos-PEG7-OH typically involves the reaction of polyethylene glycol with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tosyl chloride. The product is then purified by column chromatography to obtain a high-purity compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the tosylation reaction .

Analyse Chemischer Reaktionen

Types of Reactions

Tos-PEG7-OH undergoes various chemical reactions, including:

Nucleophilic Substitution: The tosyl group is a good leaving group, making this compound suitable for nucleophilic substitution reactions.

Esterification: The hydroxyl group can react with carboxylic acids to form esters.

Etherification: The hydroxyl group can also react with alkyl halides to form ethers

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Esterification: Reagents include carboxylic acids and acid chlorides, often in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.

Etherification: Reagents include alkyl halides, and the reactions are usually carried out in the presence of a base such as sodium hydride or potassium carbonate

Major Products

Nucleophilic Substitution: Products include azides, thiocyanates, and methoxides.

Esterification: Products are esters of polyethylene glycol.

Etherification: Products are ethers of polyethylene glycol

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Tos-PEG7-OH is extensively used in the synthesis of PROTACs, which are designed to target and degrade specific proteins implicated in various diseases, including cancer. By facilitating selective protein degradation, these compounds can potentially overcome challenges associated with traditional small molecule inhibitors .

Biochemical Studies

The compound is employed in studies focusing on protein-protein interactions. By using this compound as a linker, researchers can investigate how proteins interact with each other and their implications in cellular processes .

Drug Delivery Systems

This compound enhances the solubility and bioavailability of therapeutic agents. Its hydrophilic nature allows for improved drug formulation, making it suitable for various delivery methods .

Industrial Applications

In addition to its pharmaceutical uses, this compound is utilized in the formulation of cosmetics and personal care products. Its ability to enhance the solubility and stability of active ingredients makes it valuable in these industries .

Case Studies

-

Cancer Therapy :

Research has demonstrated that PROTACs utilizing this compound can effectively target and degrade oncoproteins involved in tumor growth. For instance, studies have shown that PROTACs can reduce levels of specific proteins in cancer cells, leading to decreased cell proliferation and enhanced apoptosis . -

Protein Interaction Studies :

In biochemical assays, this compound has been used to create conjugates that facilitate the study of interactions between signaling proteins. These studies provide insights into cellular pathways and potential therapeutic targets. -

Drug Formulation Development :

The incorporation of this compound into drug formulations has been shown to significantly improve the pharmacokinetic properties of therapeutics, leading to enhanced efficacy and reduced side effects in preclinical models .

Wirkmechanismus

Tos-PEG7-OH functions as a linker in PROTACs, which exploit the ubiquitin-proteasome system to selectively degrade target proteins. The compound contains two different ligands connected by the PEG linker: one ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. This brings the target protein in proximity to the ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Tos-PEG6-OH: Similar structure but with a shorter PEG chain.

Tos-PEG8-OH: Similar structure but with a longer PEG chain.

Tos-PEG4-OH: Similar structure but with an even shorter PEG chain

Uniqueness

Tos-PEG7-OH is unique due to its optimal PEG chain length, which provides a balance between solubility, reduced immunogenicity, and improved pharmacokinetic properties. This makes it particularly suitable for use in PROTACs and other bioconjugation applications .

Biologische Aktivität

Tos-PEG7-OH is a polyethylene glycol (PEG)-based linker utilized primarily in the development of PROTACs (Proteolysis Targeting Chimeras). PROTACs are innovative molecules that facilitate the targeted degradation of specific proteins within cells by harnessing the ubiquitin-proteasome system. This compound is significant in the realm of drug development, particularly for treating various cancers and other diseases by selectively degrading target proteins.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₆O₇S |

| Molecular Weight | 480.57 g/mol |

| CAS Number | 1028089-05-5 |

| Density | 1.2 ± 0.1 g/cm³ |

| Boiling Point | 554.5 ± 50.0 °C |

| Flash Point | 289.1 ± 30.1 °C |

This compound serves as a crucial component in the synthesis of PROTACs, which consist of two ligands linked by a PEG-based connector. One ligand targets an E3 ubiquitin ligase, while the other binds to the protein intended for degradation. This dual-targeting mechanism allows for selective protein degradation, a process that has significant implications in cancer therapy and other therapeutic areas.

In Vitro Studies

Research indicates that PROTACs utilizing this compound exhibit potent biological activity in various cellular contexts:

- Targeted Protein Degradation : Studies have shown that PROTACs can effectively degrade oncogenic proteins, leading to reduced tumor growth in vitro.

- Selectivity : The use of specific E3 ligases in conjunction with this compound enhances the selectivity of protein degradation, minimizing off-target effects.

Case Studies

- Cancer Therapy : A study published in EBioMedicine demonstrated that PROTACs incorporating this compound were effective in degrading mutant forms of proteins associated with cancer, resulting in significant tumor regression in mouse models .

- Neurodegenerative Diseases : Research has explored the potential of using this compound-based PROTACs to target misfolded proteins implicated in neurodegenerative diseases, showing promise in preclinical models .

Comparative Analysis with Other Linkers

The following table compares this compound with other commonly used PEG linkers in terms of molecular weight and biological applications:

| Linker | Molecular Weight (g/mol) | Primary Applications |

|---|---|---|

| This compound | 480.57 | Cancer therapy, targeted protein degradation |

| Bis-Tos-PEG7 | 634.76 | Synthesis of multi-target PROTACs |

| PEG2-OH | 200.25 | General drug delivery systems |

Eigenschaften

IUPAC Name |

2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36O10S/c1-20-2-4-21(5-3-20)32(23,24)31-19-18-30-17-16-29-15-14-28-13-12-27-11-10-26-9-8-25-7-6-22/h2-5,22H,6-19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPGOVMSKPDWRRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.